![molecular formula C12H22N2O3 B2384493 Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate CAS No. 2260933-22-8](/img/structure/B2384493.png)
Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is a compound that has gained significant interest in scientific research due to its potential applications in the field of pharmacology. 2.1]heptan-1-yl)methyl]carbamate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate has been studied for its potential applications in the field of pharmacology. It has been found to exhibit potent anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. Additionally, it has been shown to possess analgesic properties, making it a potential candidate for the development of novel pain medications.
Wirkmechanismus
The mechanism of action of Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This modulation leads to a reduction in neuronal excitability, which may explain its anticonvulsant and analgesic effects.
Biochemische Und Physiologische Effekte
Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate has been shown to produce a range of biochemical and physiological effects in animal models. These include a reduction in seizure activity, a decrease in pain sensitivity, and an increase in locomotor activity. Additionally, it has been shown to have a low toxicity profile, making it a potentially safe compound for use in pharmacological research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate in lab experiments include its potent anticonvulsant and analgesic properties, its low toxicity profile, and its ease of synthesis. However, its limitations include the lack of a full understanding of its mechanism of action and the need for further research to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate. These include further studies on its mechanism of action, the development of more potent analogs, and the exploration of its potential applications in other areas of pharmacology, such as the treatment of anxiety and depression. Additionally, research could focus on the development of delivery systems that enhance its bioavailability and target specific areas of the brain.
Conclusion
In conclusion, Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate is a compound that has shown significant potential in scientific research. Its potent anticonvulsant and analgesic properties, low toxicity profile, and ease of synthesis make it an attractive candidate for further exploration in the field of pharmacology. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other areas of pharmacology.
Synthesemethoden
The synthesis of Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate involves the reaction of tert-butyl carbamate with 4-amino-2-oxabicyclo[2.2.1]heptane in the presence of a suitable solvent and a catalyst. The reaction proceeds under mild conditions and yields a high purity product.
Eigenschaften
IUPAC Name |
tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-10(2,3)17-9(15)14-7-12-5-4-11(13,6-12)8-16-12/h4-8,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEWAMGINHCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2384412.png)
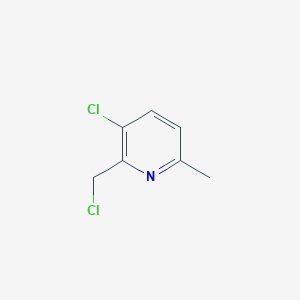
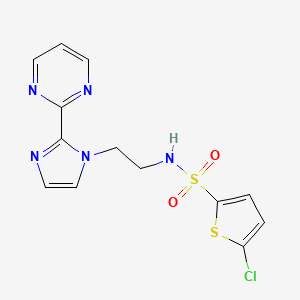
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine](/img/structure/B2384417.png)
![5-Methyl-2-phenyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2384418.png)
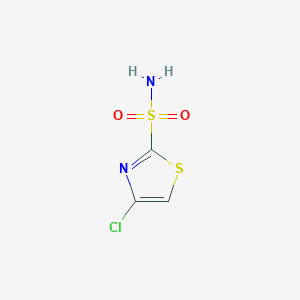

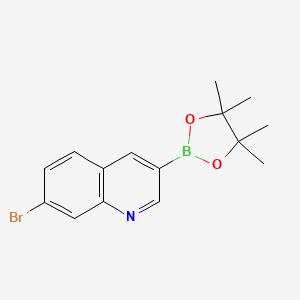
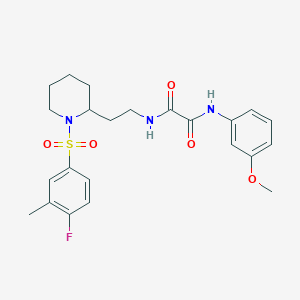
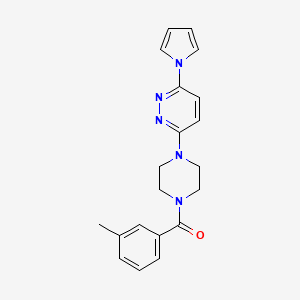
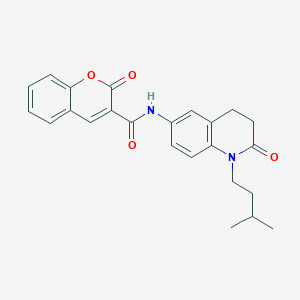
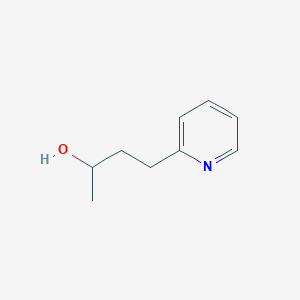
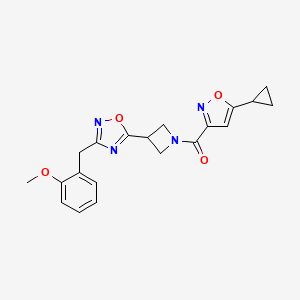
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2,6-difluorophenylsulfonamido)propanamide](/img/structure/B2384432.png)